4-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]morpholine is a diamine derivative that acts as a potent and selective antagonist of the CCR5 receptor. [] It has demonstrated significant antiviral activity against HIV-1. [] This compound is a noncompetitive allosteric antagonist, meaning it binds to a site on the CCR5 receptor different from the chemokine binding site, and inhibits receptor activation without directly blocking chemokine binding. []
4-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]morpholine acts as a noncompetitive allosteric antagonist of the CCR5 receptor. [] It binds to an allosteric site on the receptor, distinct from the chemokine binding site. [] This binding prevents receptor activation by chemokines, thus inhibiting the downstream signaling pathways involved in HIV-1 entry into cells. [] The compound displays slow dissociation kinetics, indicating a long-lasting inhibitory effect on the CCR5 receptor. [] Interestingly, while it effectively blocks the binding of the chemokine MIP-1α (CCL3), it does not significantly affect the binding of RANTES (CCL5), despite inhibiting the calcium response induced by RANTES. [] This suggests a complex allosteric mechanism with differential effects on the binding of different chemokines.
4-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]morpholine, also known as 873140, has been investigated for its potential as an anti-HIV agent due to its potent and selective antagonism of the CCR5 receptor. [] Studies have shown that it effectively inhibits HIV-1 entry into cells by blocking the CCR5-mediated signaling pathway. [] Research suggests that the distinct mechanism of action of 873140, compared to other CCR5 antagonists, makes it a potential candidate for sequential treatment regimens to combat HIV-1 resistance. []
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 36678-05-4
CAS No.: 11104-44-2